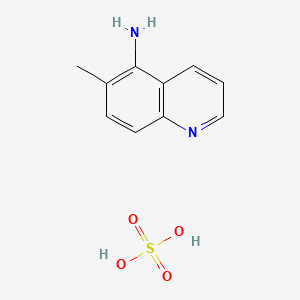
Hexyl 1h-indol-3-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 1h-indol-3-ylacetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure, which combines the indole moiety with a hexyl ester group, potentially imparting distinct properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 1h-indol-3-ylacetate typically involves the esterification of 1h-indol-3-ylacetic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to enhance the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 1h-indol-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used for substitution reactions on the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the ester group yields the corresponding alcohol .
Aplicaciones Científicas De Investigación
Hexyl 1h-indol-3-ylacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.
Mecanismo De Acción
The mechanism of action of Hexyl 1h-indol-3-ylacetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The ester group may also play a role in enhancing the compound’s bioavailability and stability .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Ethyl 1h-indol-3-ylacetate: Another ester derivative of indole-3-acetic acid with a shorter alkyl chain.
Methyl 1h-indol-3-ylacetate: Similar to Hexyl 1h-indol-3-ylacetate but with a methyl ester group instead of a hexyl group.
Uniqueness
This compound is unique due to its hexyl ester group, which may impart distinct physicochemical properties and biological activities compared to other indole derivatives. The longer alkyl chain can influence the compound’s solubility, stability, and interaction with biological targets .
Propiedades
Número CAS |
551-55-3 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
hexyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-7-10-19-16(18)11-13-12-17-15-9-6-5-8-14(13)15/h5-6,8-9,12,17H,2-4,7,10-11H2,1H3 |
Clave InChI |
KDMAWFBFPMXBLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)CC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















